molecular formula C7H9NO B1601348 3,5-Dimethylpyridin-2(1H)-one CAS No. 3718-67-0

3,5-Dimethylpyridin-2(1H)-one

Cat. No. B1601348
CAS RN: 3718-67-0
M. Wt: 123.15 g/mol
InChI Key: WAAZXEKEWCYLEE-UHFFFAOYSA-N
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Description

“3,5-Dimethylpyridin-2(1H)-one” is a chemical compound that is used in scientific research . It is a versatile material with unique properties that make it suitable for various applications, ranging from drug development to catalysis.


Synthesis Analysis

The synthesis of “3,5-Dimethylpyridin-2(1H)-one” involves several steps. A review paper by Sweety Saini et al. discusses novel methods for the synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors . The process involves the formation of an ester followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethylpyridin-2(1H)-one” can be represented by the formula C7H9N . The InChI representation of the molecule is InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethylpyridin-2(1H)-one” include a molecular weight of 107.15 g/mol . The compound has a XLogP3 value of 1.8, indicating its partition coefficient between n-octanol and water . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Dehydrogenative Coupling and Hydrogallation in Complexes

The complexation of 3,5-dimethylpyridin-2(1H)-one with gallium hydride leads to interesting chemical transformations such as dehydrogenative Ga-Ga coupling and hydrogallation. These reactions produce dinuclear products and hydrogallation products with unique structural characteristics, demonstrating the compound's utility in organometallic chemistry and its potential for creating new materials with specific electronic and structural properties (Nogai & Schmidbaur, 2004).

Nucleotide Base Complexation

Molecular tweezers with active site carboxylic acids, possibly incorporating 3,5-dimethylpyridin-2(1H)-one, show significant complexation behavior with nucleotide bases, differing from simple carboxylic acids. This indicates the compound's potential in biochemical applications, such as molecular recognition and sensor development, due to its ability to form specific interactions with biological molecules (Zimmerman, Wu, & Zeng, 1991).

Luminescent Self-Assembled Heterodinuclear Complexes

The ligand containing 3,5-dimethylpyridin-2(1H)-one units can form strongly luminescent heterodinuclear complexes with lanthanides and zinc ions. These complexes are of interest for their photophysical properties and potential applications in luminescent materials, sensors, and optical devices, highlighting the versatility of 3,5-dimethylpyridin-2(1H)-one in coordination chemistry (Piguet et al., 1996).

Coordination Shifts in Metal Complexes

The coordination of 3,5-dimethylpyridin-2(1H)-one derivatives with metals such as gold(III), palladium(II), and platinum(II) leads to significant shifts in NMR signals. This underlines the compound's utility in the study of metal-organic frameworks and complexes, which are important in catalysis and material science (Pazderski et al., 2010).

Antioxidant Activity of Metal Complexes

Complexes formed with 3,5-dimethylpyridin-2(1H)-one exhibit antioxidant activity, particularly in the context of iron(III) complexes. This points towards potential biomedical applications, where such complexes could be utilized for their therapeutic properties, especially in conditions related to oxidative stress and iron overload (Puglisi et al., 2012).

properties

IUPAC Name

3,5-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAZXEKEWCYLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493076
Record name 3,5-Dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridin-2(1H)-one

CAS RN

3718-67-0
Record name 3,5-Dimethyl-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DIMETHYL-2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS31CIE2HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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